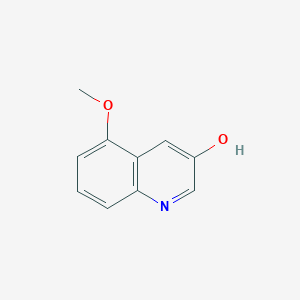
5-Methoxyquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyquinolin-3-ol: is a naturally occurring compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methoxy group at the 5-position and a hydroxyl group at the 3-position.
Mécanisme D'action
Target of Action
Quinoline derivatives, to which 5-methoxyquinolin-3-ol belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical pathways, influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include pH, temperature, presence of other molecules, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-3-ol typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride as a catalyst and solvent . This method provides a straightforward route to the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under acidic or basic conditions.
Applications De Recherche Scientifique
Chemistry: 5-Methoxyquinolin-3-ol is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the creation of compounds with diverse chemical properties.
Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors, particularly targeting histone methyltransferases like Enhancer of Zeste Homologue 2 (EZH2) .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to inhibit EZH2 makes it a potential candidate for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of materials with specific electronic and optical properties. Its derivatives are explored for applications in organic electronics and photonics.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound of 5-Methoxyquinolin-3-ol, characterized by a benzene ring fused with a pyridine ring.
5-Hydroxyquinoline: Similar to this compound but with a hydroxyl group instead of a methoxy group at the 5-position.
6-Methoxyquinoline: A compound with a methoxy group at the 6-position instead of the 5-position.
Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups on the quinoline ring.
Propriétés
IUPAC Name |
5-methoxyquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWIHWKNOFMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
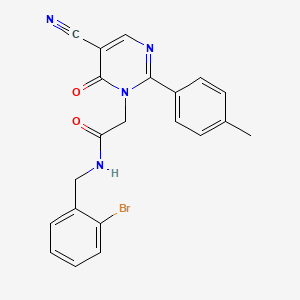
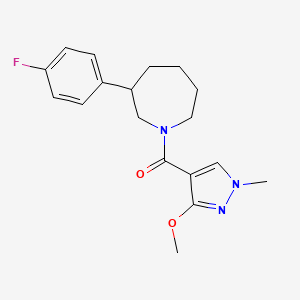
![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)
![Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2809707.png)
![N-(4-tert-butylphenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2809708.png)
![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)
![N'-(3-ACETAMIDOPHENYL)-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2809713.png)
![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)
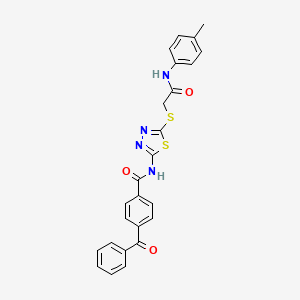
![methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2809716.png)
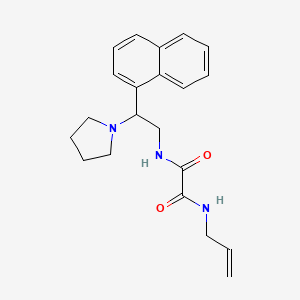
![Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)
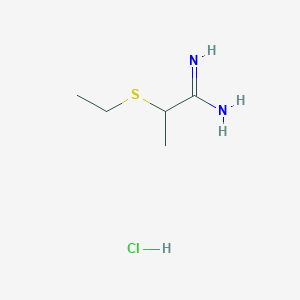
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)
